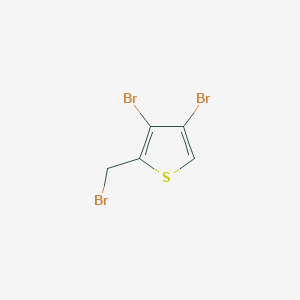

3,4-Dibromo-2-(bromomethyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3,4-Dibromo-2-(bromometil)tiofeno es un derivado de tiofeno bromado. Los tiofenos son una clase de compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. La presencia de átomos de bromo en el 3,4-Dibromo-2-(bromometil)tiofeno lo convierte en un intermedio valioso en la síntesis orgánica, particularmente en la preparación de compuestos más complejos basados en tiofenos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3,4-Dibromo-2-(bromometil)tiofeno generalmente implica la bromación de derivados de tiofeno. Un método común es la bromación de 2-(bromometil)tiofeno usando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador o bajo luz UV. Las condiciones de reacción a menudo incluyen solventes como ácido acético o cloroformo y temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .

Métodos de producción industrial

La producción industrial de 3,4-Dibromo-2-(bromometil)tiofeno sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del compuesto. La elección de los agentes bromantes y los solventes puede variar según el costo, la disponibilidad y las consideraciones ambientales.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3,4-Dibromo-2-(bromometil)tiofeno experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de bromo pueden sustituirse con otros nucleófilos, como aminas, tioles o grupos alquilo, utilizando reactivos como la amida de sodio o los reactivos de Grignard.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura o Stille para formar enlaces carbono-carbono con otros compuestos aromáticos.

Oxidación y reducción: El anillo de tiofeno puede oxidarse o reducirse en condiciones específicas, aunque estas reacciones son menos comunes para este compuesto.

Reactivos y condiciones comunes

N-bromosuccinimida (NBS): Se utiliza para reacciones de bromación.

Catalizadores de paladio: Se utilizan en reacciones de acoplamiento como Suzuki-Miyaura.

Reactivos de Grignard: Se utilizan para reacciones de sustitución nucleofílica.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios tiofenos sustituidos, que pueden funcionalizarse aún más para su uso en materiales electrónicos, productos farmacéuticos y agroquímicos .

Aplicaciones Científicas De Investigación

El 3,4-Dibromo-2-(bromometil)tiofeno tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de polímeros conjugados y otros derivados de tiofeno.

Biología: Investigado por su potencial como bloque de construcción en moléculas bioactivas.

Medicina: Explorado por su papel en el desarrollo de compuestos farmacéuticos con propiedades antimicrobianas o anticancerígenas.

Mecanismo De Acción

El mecanismo de acción del 3,4-Dibromo-2-(bromometil)tiofeno depende de su aplicación. En las reacciones de acoplamiento, los átomos de bromo facilitan la formación de enlaces carbono-carbono a través de mecanismos catalizados por paladio. En sistemas biológicos, su actividad puede implicar interacciones con enzimas o receptores específicos, aunque se requieren estudios detallados para dilucidar estas vías .

Comparación Con Compuestos Similares

Compuestos similares

2,5-Dibromotiofeno: Otro tiofeno bromado utilizado en la síntesis de polímeros.

3,4-Dibromotiofeno: Carece del grupo bromometil pero se utiliza en aplicaciones similares.

2-Bromo-3-metiltiofeno: Se utiliza como intermedio farmacéutico.

Unicidad

El 3,4-Dibromo-2-(bromometil)tiofeno es único debido a la presencia de grupos bromo y bromometil, que proporcionan versatilidad en aplicaciones sintéticas. Esta doble funcionalidad permite modificaciones químicas más diversas en comparación con otros tiofenos bromados.

Actividad Biológica

3,4-Dibromo-2-(bromomethyl)thiophene is a thiophene derivative that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound exhibits a range of biological activities, which can be attributed to its unique structural features. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two bromine atoms at the 3 and 4 positions of the thiophene ring and a bromomethyl group at the 2 position. The presence of these halogen substituents significantly influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, possess notable antimicrobial properties. For instance:

- Study Findings : A study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound was found to be effective against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .

| Compound | Biological Activity | Assay | Organism | Results |

|---|---|---|---|---|

| This compound | Antimicrobial | Broth microdilution | S. aureus | MIC = 32 µg/mL |

| This compound | Antimicrobial | Broth microdilution | E. coli | MIC = 64 µg/mL |

2. Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. In particular:

- Case Study : A recent investigation assessed the cytotoxic effects of various thiophene compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 21 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 21 |

| This compound | HeLa (cervical cancer) | 25 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes. For example, it has been suggested that brominated thiophenes can inhibit topoisomerases, which are crucial for DNA replication and transcription .

- Reactive Oxygen Species (ROS) : Some studies propose that thiophenes induce oxidative stress in cancer cells, leading to apoptosis through ROS generation .

Propiedades

Fórmula molecular |

C5H3Br3S |

|---|---|

Peso molecular |

334.86 g/mol |

Nombre IUPAC |

3,4-dibromo-2-(bromomethyl)thiophene |

InChI |

InChI=1S/C5H3Br3S/c6-1-4-5(8)3(7)2-9-4/h2H,1H2 |

Clave InChI |

LOZAMUVKTMEAJC-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(S1)CBr)Br)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.